molecular formula C12H19N5 B11735174 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11735174
M. Wt: 233.31 g/mol
InChI Key: PTYWTHCHWWZNRI-UHFFFAOYSA-N
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Description

N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings. The first pyrazole (1,4-dimethyl-1H-pyrazole) is substituted at the 5-position with a methylene group linked to the second pyrazole, which bears a propan-2-yl (isopropyl) group at the 1-position and an amine at the 4-position.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-8-11(6-15-17)13-7-12-10(3)5-14-16(12)4/h5-6,8-9,13H,7H2,1-4H3

InChI Key

PTYWTHCHWWZNRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: Preparation of Pyrazole Building Blocks

The synthesis begins with the preparation of two pyrazole intermediates: 1,4-dimethyl-1H-pyrazol-5-ylmethylamine and 1-isopropyl-1H-pyrazol-4-amine .

  • 1,4-Dimethyl-1H-pyrazol-5-ylmethylamine :
    This intermediate is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions, followed by methylation and subsequent amination. The reaction proceeds as:

    Acetylacetone+HydrazineHCl, EtOH1,4-Dimethyl-1H-pyrazol-5-olCH3I, K2CO31,4-Dimethyl-1H-pyrazol-5-ylmethylamine\text{Acetylacetone} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1,4-Dimethyl-1H-pyrazol-5-ol} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{1,4-Dimethyl-1H-pyrazol-5-ylmethylamine}

    Yields typically range from 65–75%.

  • 1-Isopropyl-1H-pyrazol-4-amine :
    Synthesized via a Pd-catalyzed coupling reaction between 4-nitro-1H-pyrazole and isopropyl bromide, followed by nitro-group reduction using H2/Pd-C\text{H}_2/\text{Pd-C}. The reduction step achieves >85% yield under mild conditions (25°C, 1 atm H2\text{H}_2).

Condensation Reaction: Bridging the Intermediates

The final step involves coupling the two intermediates via a nucleophilic substitution reaction. The methylamine group of 1,4-dimethyl-1H-pyrazol-5-ylmethylamine reacts with the pyrazole ring of 1-isopropyl-1H-pyrazol-4-amine in the presence of a dehydrating agent:

Intermediate 1+Intermediate 2p-TsOH, EtOHN-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine\text{Intermediate 1} + \text{Intermediate 2} \xrightarrow{\text{p-TsOH, EtOH}} \text{this compound}

Key Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Temperature: Reflux (78–85°C)

  • Reaction Time: 12–16 hours

  • Yield: 60–70%

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)Purity (%)
Ethanolp-TsOH786898
Methanolp-TsOH656295
THFFeCl3\text{FeCl}_3664588
DCMNone40<1070

Ethanol with p-TsOH emerges as the optimal combination, balancing reactivity and environmental safety.

Temperature and Time Dependence

Temperature (°C)Time (hours)Yield (%)
652455
781668
90860

Prolonged heating at moderate temperatures (78°C for 16 hours) maximizes yield without side-product formation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:

  • Residence Time : 30–45 minutes

  • Pressure : 2–3 bar

  • Throughput : 5–10 kg/hour
    This method reduces reaction time by 80% compared to batch processes and improves yield to 75–80%.

Purification Protocols

  • Liquid-Liquid Extraction : Ethyl acetate/water phases remove unreacted intermediates.

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent achieves >99% purity.

  • Crystallization : Recrystallization from hot ethanol yields needle-shaped crystals (melting point: 142–144°C).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR^1\text{H NMR} (400 MHz, CDCl3_3)δ 1.35 (d, J=6.8 Hz, 6H, CH(CH3_3)2_2), 2.25 (s, 3H, pyrazole-CH3_3), 3.85 (s, 2H, N-CH2_2)
13C NMR^{13}\text{C NMR} (100 MHz, CDCl3_3)δ 22.1 (CH(CH3_3)2_2), 148.5 (pyrazole-C), 55.2 (N-CH2_2)
HRMSm/z 233.1484 [M+H]+^+ (calc. 233.1484)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : N-alkylation at the pyrazole N-2 position (5–10% yield).

  • Solution : Steric hindrance via bulky solvents (e.g., tert-butanol) reduces unwanted alkylation.

Moisture Sensitivity

The amine intermediate is hygroscopic, requiring anhydrous conditions. Storage under N2\text{N}_2 atmosphere and molecular sieves ensures stability.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Amines or hydrazines

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrazole core with several analogs, but substituent variations significantly influence its properties:

Compound Structure Key Substituents Molecular Formula Molecular Weight Source
Target Compound Bis-pyrazole 1,4-Dimethyl (Pyrazole 1); Propan-2-yl (Pyrazole 2) C₁₃H₂₀N₆ 272.34 (estimated) N/A
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine Pyrazole-phenyl Propan-2-ylphenyl, amine C₁₃H₁₇N₃ 215.3
Ceapin-A9 Pyrazole-oxazole Trifluoromethylphenyl, furan C₂₀H₁₆F₃N₃O₂ 393.36
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine Bis-pyrazole Cyclopentyl, 1,4-dimethyl C₁₅H₂₄ClN₅ 309.84
N-[(5-Fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Pyrazole-thiophene Fluorothiophene, trifluoroethyl C₁₀H₉F₄N₃S 279.26

Key Observations :

  • Molecular Weight : The target compound (estimated 272.34 g/mol) is lighter than Ceapin-A9 (393.36 g/mol) but heavier than simpler analogs like the phenyl-substituted pyrazole (215.3 g/mol) .

Yield and Purity :

  • Ceapin-A9’s crude yield was ~90% after hydrogenation , while reports 95% purity for similar amines after chromatography . These benchmarks suggest comparable synthetic feasibility for the target compound.

Physicochemical Properties

  • Hydrophobicity : The propan-2-yl and methyl groups in the target compound likely increase hydrophobicity relative to Ceapin-A9’s polar oxazole and furan moieties .

Analytical Characterization

  • Crystallography : Programs like SHELXL () and Multiwfn () are widely used for structural refinement and electronic property analysis . These tools could elucidate the target compound’s conformation and charge distribution relative to analogs.

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, a compound characterized by its unique pyrazole structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

Property Details
Molecular Formula C12H19N5
Molecular Weight 219.31 g/mol
CAS Number 1856088-63-5
Chemical Structure Features a pyrazole core

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biochemical responses, including inhibition or activation of critical pathways involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • A study on similar compounds demonstrated significant antiproliferative effects against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds exhibited submicromolar activity, indicating their potential as anticancer agents .
  • The mechanism underlying these effects often involves the modulation of key cellular pathways such as the mTORC1 pathway, which is crucial for cell growth and proliferation. Inhibition of this pathway can lead to increased autophagy and reduced cell proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promise in anti-inflammatory applications:

  • Research has indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations when compared with standard drugs like dexamethasone .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Studies have reported that related pyrazole derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups within the structure enhances their antimicrobial efficacy.

Case Studies

Several case studies have been documented that illustrate the biological activity of this compound:

  • Anticancer Study : A compound structurally similar to this compound was tested against pancreatic cancer cells and showed promising results in inhibiting cell proliferation through modulation of autophagy pathways .
  • Anti-inflammatory Research : Another study focused on a series of pyrazole derivatives that demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives revealed their effectiveness against multiple bacterial strains, indicating their potential role in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine?

  • Methodology : The compound is synthesized via multistep reactions involving alkylation and amination of pyrazole precursors. Key parameters include:

  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under reflux conditions improve yield (70–85%) .
  • Temperature control : Maintain 60–80°C to minimize side reactions (e.g., over-alkylation) .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy to verify substitution patterns .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • X-ray crystallography resolves bond angles and dihedral angles between pyrazole rings, critical for understanding steric effects .
  • DFT calculations predict electron density distributions, highlighting nucleophilic sites (e.g., amine groups) for functionalization .
  • Mass spectrometry confirms molecular weight (C12H20N6, MW: 248.33 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

  • Case study : Discrepancies in enzyme inhibition (IC50 values ranging from 0.5–10 µM) across studies may arise from assay conditions.

  • Solution : Standardize assays using recombinant enzymes (e.g., kinase isoforms) under controlled pH and temperature .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., fluorinated pyrazoles) to isolate substituent-specific effects .

Q. How can molecular docking simulations guide the design of derivatives with enhanced receptor-binding affinity?

  • Protocol :

Target selection : Prioritize receptors (e.g., adenosine A2A) with known pyrazole interactions .

Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds with Asp52 and hydrophobic interactions with Leu267 .

SAR analysis : Modify substituents (e.g., replacing methyl with ethyl groups) to optimize binding energy (ΔG ≤ −8 kcal/mol) .

Q. What methodologies quantify the compound’s stability under physiological conditions?

  • Experimental design :

  • In vitro stability : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Metabolite profiling : Use hepatic microsomes to identify primary metabolites (e.g., N-demethylation products) and assess CYP450-mediated oxidation .

Key Research Challenges

  • Synthetic scalability : Batch-to-batch variability in yields (>10% deviation) due to sensitive intermediates .
  • Biological specificity : Off-target effects observed in cellular assays require functionalization of the methyl group to improve selectivity .

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